2-fluorobut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the second carbon of a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of butenyl alcohol derivatives. For instance, a phase transfer catalyzed fluorination can be employed, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom into the butenyl alcohol precursor . The reaction typically occurs under mild conditions, ensuring high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be explored to achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butenyl chain can be reduced to form saturated fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobutanal or 2-fluorobutanoic acid.
Reduction: Formation of 2-fluorobutan-1-ol.
Substitution: Formation of various substituted fluorobutyl derivatives.
Scientific Research Applications
2-fluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-fluorobut-3-en-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-chlorobut-3-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-bromobut-3-en-1-ol: Contains a bromine atom in place of fluorine.
2,2-difluorobut-3-en-1-ol: Contains two fluorine atoms on the second carbon.
Uniqueness
2-fluorobut-3-en-1-ol is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
151021-54-4 |
---|---|
Molecular Formula |
C4H7FO |
Molecular Weight |
90.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.